1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a compound of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound combines the structural elements of pyrrolidine, pyridine, imidazolidinone, and carbonyl groups, creating a molecule with diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Step 1: : Formation of the 6-methylpyridin-2-yl group, often through halogenation and subsequent methylation.
Step 2: : Introduction of the pyrrolidine ring via nucleophilic substitution reactions.
Step 3: : Coupling the pyrrolidine derivative with imidazolidin-2-one through amide bond formation, usually employing coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial synthesis may utilize more scalable methods, such as continuous flow reactors, to improve yield and purity. Reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and reaction time adjustments.
Chemical Reactions Analysis
Types of Reactions: : 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: : Conversion to corresponding N-oxide derivatives using oxidizing agents like m-CPBA.
Reduction: : Reduction of the carbonyl group to an alcohol using hydride donors like NaBH4.
Substitution: : Halogenation and alkylation at the pyridine ring under specific conditions.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid (m-CPBA), 0-25°C, solvent like dichloromethane.
Reduction: : Sodium borohydride (NaBH4), methanol or ethanol, room temperature.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS), alkyl halides, solvents like acetonitrile, elevated temperatures.
Major Products: : The major products depend on the specific reactions:
Oxidation: : Corresponding N-oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
This compound finds diverse applications in several fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological activities, particularly in targeting neurological and inflammatory pathways.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through several mechanisms:
Molecular Targets: : Targets enzymes or receptors involved in inflammation and neurotransmission.
Pathways: : Modulates signaling pathways such as NF-κB or MAPK, influencing cellular responses like cytokine production and cell proliferation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: : Known for their use in pharmaceuticals as enzyme inhibitors.
Pyridine derivatives: : Widely used in medicinal chemistry for developing drugs.
Imidazolidinone derivatives: : Used in various therapeutic areas.
Uniqueness: : The combination of these three motifs in 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one makes it unique, providing a versatile scaffold for developing novel compounds with enhanced biological activities and improved pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-3-2-4-12(16-10)21-11-5-7-17(9-11)14(20)18-8-6-15-13(18)19/h2-4,11H,5-9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZJCQHPETXQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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